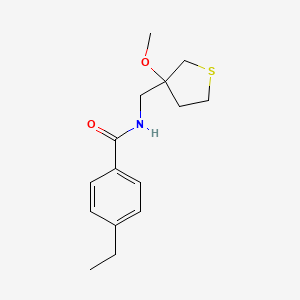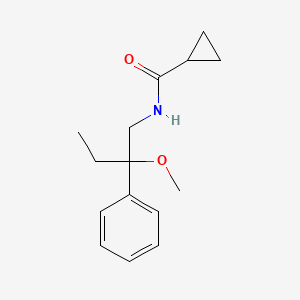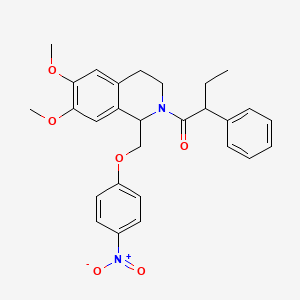![molecular formula C30H32N4O6 B2718532 2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide CAS No. 865655-94-3](/img/no-structure.png)
2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a quinazolinone, and a phenethylamine derivative. The presence of these groups suggests that this compound could have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without experimental data, it’s difficult to provide a detailed analysis. The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature, and its solubility in various solvents would depend on the polarity of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their biological activities or to study their chemical properties. For example, the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for anticancer drugs like Raltitrexed, involves cyclization processes and the use of acetamide with 2-amino-5-methyl-benzoic acid, demonstrating the synthetic versatility of quinazoline compounds (Zhang De-hua, 2009).
Antitumor and Antibacterial Activity
Quinazoline derivatives are studied for their antitumor and antibacterial properties. For instance, novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized, showing promising antitumor properties in ascites carcinoma models and antibacterial properties via the agar diffusion method (Markosyan et al., 2019).
Antiviral Activity
The development of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation has been explored, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, showcasing the potential antiviral applications of quinazoline derivatives (Luo et al., 2012).
Antioxidant Properties
Quinazolin derivatives have also been investigated for their antioxidant capabilities. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid in some cases (Al-azawi, 2016).
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate, followed by N-phenethylation and acetylation.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate", "phenethyl bromide", "sodium hydride", "acetic anhydride", "triethylamine", "dichloromethane", "methanol", "diethyl ether" ], "Reaction": [ "3,4-dimethoxyphenethylamine is reacted with ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate in the presence of sodium hydride and dichloromethane to form the intermediate 2-(2,4-dioxo-3(2H)-quinazolinyl)-N-(3,4-dimethoxyphenethyl)acetamide.", "The intermediate is then reacted with phenethyl bromide and triethylamine in methanol to form the N-phenethylated intermediate.", "Finally, the N-phenethylated intermediate is acetylated with acetic anhydride in diethyl ether to form the desired compound, 2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide." ] } | |
Numéro CAS |
865655-94-3 |
Nom du produit |
2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide |
Formule moléculaire |
C30H32N4O6 |
Poids moléculaire |
544.608 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C30H32N4O6/c1-39-25-13-12-22(18-26(25)40-2)15-17-32-27(35)19-33-24-11-7-6-10-23(24)29(37)34(30(33)38)20-28(36)31-16-14-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,36)(H,32,35) |
Clé InChI |
JNLMDYFZFVHVTG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)


![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)
![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)
